![molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1](/img/structure/B64691.png)

Furo[3,2-b]pyridine 4-oxide

Descripción general

Descripción

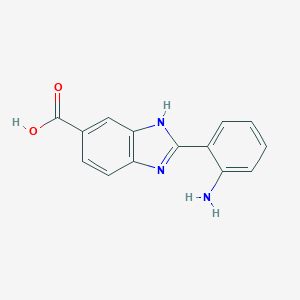

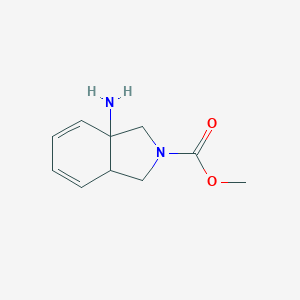

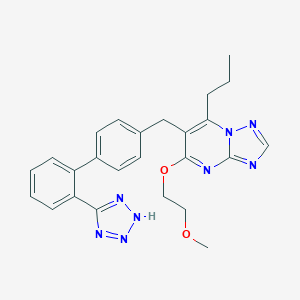

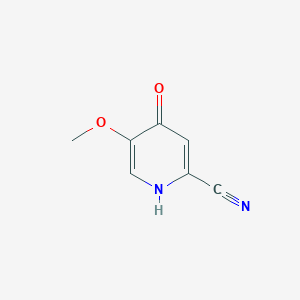

Furo[3,2-b]pyridine 4-oxide is a chemical compound with the molecular formula C7H5NO2 . It’s also known as Ripretinib Impurity 43 .

Synthesis Analysis

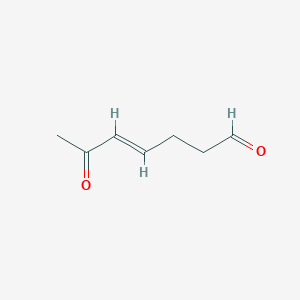

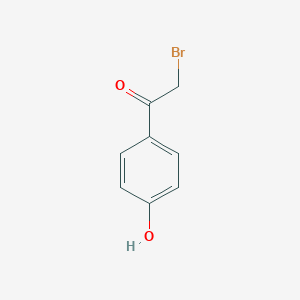

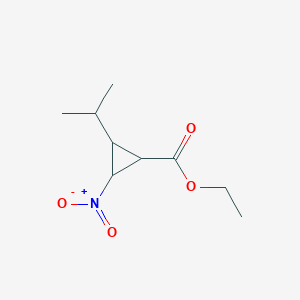

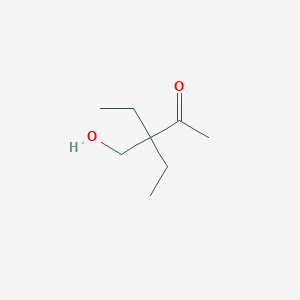

There are several methods for synthesizing pyrano[3,4-b]furo[2,3-b]pyridine derivatives from 7,7-dimethyl-2-oxo-3-cyano-1,2,7,8-tetrahydro-5H-pyrano[4,3-b]pyridine . Another method involves a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates .Molecular Structure Analysis

The molecular structure of Furo[3,2-b]pyridine 4-oxide has been studied using density functional theory (DFT) at the B3LYP/6-31G (d) level . The geometries and electronic properties of six polymers based on furo[3,4-b]pyridine-type heterocyclics were analyzed and correlated with conduction properties .Chemical Reactions Analysis

A unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . This reaction is used to prepare novel furo[3,4-c]pyridine-1,4-diones which are difficult to synthesize by traditional methods .Physical And Chemical Properties Analysis

The physical and chemical properties of Furo[3,2-b]pyridine 4-oxide include its molecular formula C7H5NO2, average mass 135.120 Da, and mono isotopic mass 135.032028 Da . The changes of bond length, bond critical point (BCP) properties, nucleus-independent chemical shift (NICS), and Wiberg bond indexes (WBIs) all show that the conjugational degree is increased with main chain extension .Aplicaciones Científicas De Investigación

Asymmetric Construction of Enantioenriched Furo[2,3-b]pyridines

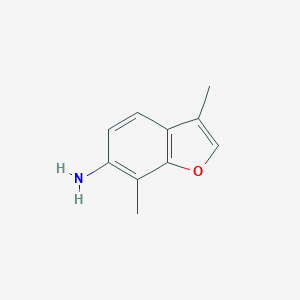

Furo[3,2-b]pyridine 4-oxide is used in the asymmetric construction of enantioenriched furo[2,3-b]pyridines. This involves a multi-catalytic protocol, involving gold, palladium and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .

Four-step Cascade Reaction

Furo[3,2-b]pyridine 4-oxide is involved in a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones. This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .

Kinase Inhibitors

Furo[3,2-b]pyridine 4-oxide has been reported as a novel scaffold for the development of highly selective kinase inhibitors .

Hedgehog Pathway Modulators

Furo[3,2-b]pyridine 4-oxide can also be used as an effective modulator of the Hedgehog signaling pathway .

Mecanismo De Acción

Target of Action

Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.

Mode of Action

It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets

Biochemical Pathways

Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.

Pharmacokinetics

It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of Furo[3,2-b]pyridine 4-oxide.

Result of Action

The molecular and cellular effects of Furo[3,2-b]pyridine 4-oxide’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .

Safety and Hazards

Direcciones Futuras

The development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot . This suggests that there could be future research into developing more efficient methods for synthesizing Furo[3,2-b]pyridine 4-oxide and similar compounds .

Propiedades

IUPAC Name |

4-oxidofuro[3,2-b]pyridin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIIFQWJWAWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)[N+](=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442635 | |

| Record name | furo[3,2-b]pyridine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181526-18-1 | |

| Record name | Furo[3,2-b]pyridine, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181526-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[3,2-b]pyridine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)